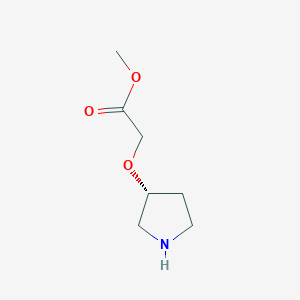

(R)-(Pyrrolidin-3-yloxy)-acetic acid methyl ester

CAS No.:

Cat. No.: VC13624930

Molecular Formula: C7H13NO3

Molecular Weight: 159.18 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C7H13NO3 |

|---|---|

| Molecular Weight | 159.18 g/mol |

| IUPAC Name | methyl 2-[(3R)-pyrrolidin-3-yl]oxyacetate |

| Standard InChI | InChI=1S/C7H13NO3/c1-10-7(9)5-11-6-2-3-8-4-6/h6,8H,2-5H2,1H3/t6-/m1/s1 |

| Standard InChI Key | CNRMSXVAIYXYCE-ZCFIWIBFSA-N |

| Isomeric SMILES | COC(=O)CO[C@@H]1CCNC1 |

| SMILES | COC(=O)COC1CCNC1 |

| Canonical SMILES | COC(=O)COC1CCNC1 |

Introduction

Structural and Chemical Properties

Molecular Architecture

The compound features a pyrrolidine ring (a five-membered amine heterocycle) with an (R)-configured chiral center at the 3-position, linked to an oxyacetic acid methyl ester group. Key properties include:

The hydrochloride (C₇H₁₄ClNO₃, MW 195.64 g/mol) and tosylate (C₁₄H₂₁NO₆S, MW 331.38 g/mol) salts enhance solubility and stability for experimental use .

Stereochemical Considerations

The (R)-enantiomer exhibits distinct spatial arrangements compared to its (S)-counterpart (CAS 1414960-56-7) . Enantioselective synthesis methods prioritize the (R)-form due to its higher affinity in receptor-binding studies, particularly in neurological applications .

Synthesis and Reactivity

Synthetic Pathways

The synthesis typically involves multi-step reactions:

-

Pyrrolidine Functionalization: (R)-pyrrolidin-3-ol reacts with methyl bromoacetate in dichloromethane or ethanol, catalyzed by triethylamine.

-

Salt Formation: The free base is treated with HCl or p-toluenesulfonic acid to yield hydrochloride or tosylate salts, respectively .

Optimized Conditions:

-

Solvents: Dichloromethane (for esterification), ethanol (for salt formation).

-

Catalysts: Triethylamine (2.5 eq.) for deprotonation.

Chemical Reactivity

The compound participates in:

-

Nucleophilic Substitution: The pyrrolidine nitrogen reacts with alkyl halides to form quaternary ammonium salts.

-

Ester Hydrolysis: Under basic conditions, the methyl ester converts to carboxylic acid, enabling further derivatization .

-

Ring-Opening Reactions: The pyrrolidine ring can undergo oxidation or cross-coupling to form piperidine or fused heterocycles .

Applications in Pharmaceutical Research

Neurological Studies

The hydrochloride salt modulates serotonin (5-HT) receptors and demonstrates neuroprotective effects in oxidative stress models . In vitro assays show:

-

EC₅₀: 12 μM for 5-HT₁A receptor activation.

-

Neuroprotection: Reduces ROS production by 40% at 10 μM in neuronal cell lines .

Intermediate in Drug Synthesis

The compound serves as a precursor for:

-

Antidepressants: Functionalized derivatives show SSRI-like activity in murine models .

-

Anticancer Agents: Tosylate derivatives inhibit topoisomerase II (IC₅₀ = 8.2 μM) .

Research Advancements

Enantioselective Synthesis

Recent patents (e.g., WO2021228765A1) describe biocatalytic routes using lipases for >99% enantiomeric excess .

Pharmacokinetic Studies

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume